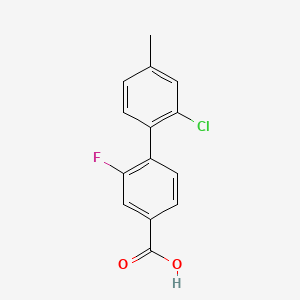

4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-chloro-4-(methylsulfonyl)benzoic acid can be synthesized through a series of reactions involving 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a carboxyl group, a fluorine atom, a methyl group, and a 2-chloro-4-methylphenyl group .Chemical Reactions Analysis

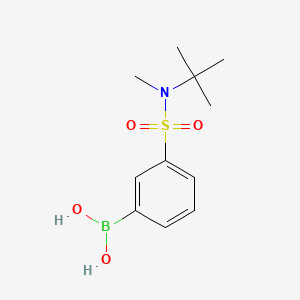

The compound may undergo reactions similar to other benzoic acids and derivatives. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Practical Synthesis of Related Compounds

A study highlighted a practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory materials. This synthesis pathway could potentially be adapted or provide insights into methods for synthesizing or modifying 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, given the structural similarities and the focus on halogenated aromatic compounds (Qiu et al., 2009).

Environmental Behavior of Similar Compounds

The environmental fate, behavior, and impact of parabens, which share a benzoic acid moiety with the compound , were reviewed, offering insights into the potential environmental interactions and degradation pathways of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This includes considerations on biodegradability, persistence, and the formation of by-products in aquatic environments (Haman et al., 2015).

Applications in Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines

Research on the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems for the creation of optoelectronic materials highlights the potential for compounds like 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid to be used in electronic devices, luminescent elements, and photoelectric conversion elements. The study underscores the value of incorporating specific functional groups into molecular scaffolds to enhance electroluminescent properties (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors within the body .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .

Biochemical Pathways

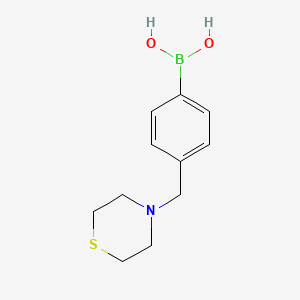

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

Similar compounds are known to undergo processes such as protodeboronation .

Result of Action

Similar compounds have been used in the synthesis of other complex molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

4-(2-chloro-4-methylphenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSYJYBVMBDIAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690237 |

Source

|

| Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262008-90-1 |

Source

|

| Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)